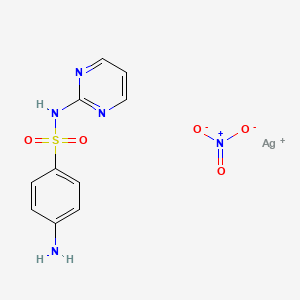
silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate is a compound with the molecular formula C10H10AgN5O5S. It is a coordination complex that includes silver, a pyrimidinyl group, and a sulfonamido linkage on an aniline (amino-benzene) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate typically involves the coordination of silver ions with 4-amino-N-pyrimidin-2-ylbenzenesulfonamide. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the coordination process . The reaction can be represented as follows:
[ \text{4-amino-N-pyrimidin-2-ylbenzenesulfonamide} + \text{AgNO}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate can undergo various chemical reactions, including:
Oxidation: The silver ion can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form silver metal.
Substitution: The sulfonamide group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific pH and temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver .
Scientific Research Applications
Silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential as an antimalarial agent and its role in drug development.
Mechanism of Action
The mechanism of action of silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate involves the interaction of the silver ion with biological molecules. The silver ion can bind to thiol groups in proteins, leading to the disruption of cellular functions and ultimately causing cell death . The compound may also interfere with DNA replication and other essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Silver sulfadiazine: Known for its use in treating burns and preventing infections.
Silver nitrate: Commonly used as an antiseptic and in various industrial applications.
4-amino-N-pyrimidin-2-ylbenzenesulfonamide: A precursor in the synthesis of various coordination compounds.
Uniqueness
Silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate is unique due to its specific coordination structure, which imparts distinct chemical and biological properties. Its combination of silver with a sulfonamide group enhances its antimicrobial activity and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
61567-34-8 |
|---|---|
Molecular Formula |
C10H10AgN5O5S |
Molecular Weight |
420.15 g/mol |
IUPAC Name |
silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate |
InChI |
InChI=1S/C10H10N4O2S.Ag.NO3/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;;2-1(3)4/h1-7H,11H2,(H,12,13,14);;/q;+1;-1 |
InChI Key |
XQHFZFJWUAYQJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[N+](=O)([O-])[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















